molecular formula C10H12ClF2NO3 B2470257 (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride CAS No. 921623-44-1

(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride

Cat. No.: B2470257
CAS No.: 921623-44-1
M. Wt: 267.66 g/mol
InChI Key: LWDRCFDXDKENJL-UHFFFAOYSA-N
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Description

“(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride” is a chemical compound with the molecular formula C9H9F2NO3 . It has a molecular weight of 217.17 .


Molecular Structure Analysis

The molecular structure of this compound includes a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety with an amino group . This structure suggests that the compound might exhibit interesting chemical properties due to the presence of both electron-withdrawing (difluoromethoxy) and electron-donating (amino) groups.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 333.3±42.0 °C and a predicted density of 1.386±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . Its pKa is predicted to be 1.84±0.10 .

Scientific Research Applications

Renewable Building Block for Materials Science

(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid; hydrochloride can serve as a renewable building block in materials science. It has been explored for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol in providing specific properties to materials. This application shows promise in developing a range of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Computational Peptidology and Drug Design

In computational peptidology, this compound has been utilized in the study of new antifungal tripeptides. This research involves calculating molecular properties and structures, determining reactivity descriptors, and predicting bioactivity scores, which are crucial for the process of drug design. Such applications are vital in developing new therapeutic agents (Flores-Holguín et al., 2019).

Molecular Design and Pharmaceutical Research

The compound's role in molecular design, particularly in pharmaceutical research, is significant. For example, it has been used in evaluating the binding modes of certain analogs to Factor Xa, employing comparative molecular field analysis. This type of research is crucial for understanding molecular interactions and developing new drugs (Vaz et al., 1998).

Synthesis of Stereoisomers for Chemical Research

The synthesis of various stereoisomers of similar compounds, like 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid, highlights the compound's utility in chemical research. These studies focus on understanding molecular structures and developing synthesis methods for potentially biologically active compounds (Shiraiwa et al., 1998).

Modification of Polymers for Medical Applications

The compound has been employed in modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines. This research is pertinent to developing polymers with increased thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride involves the protection of the carboxylic acid group, followed by the introduction of the difluoromethoxy group, and then the deprotection of the carboxylic acid group. The amino acid is then coupled with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-Aspartic acid", "Methanol", "Thionyl chloride", "4-(Difluoromethoxy)benzaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Protection of carboxylic acid group with methanol and thionyl chloride", "Introduction of difluoromethoxy group with 4-(Difluoromethoxy)benzaldehyde and sodium borohydride", "Deprotection of carboxylic acid group with sodium hydroxide", "Coupling of amino acid with hydrochloric acid to form hydrochloride salt" ] }

CAS No.

921623-44-1

Molecular Formula

C10H12ClF2NO3

Molecular Weight

267.66 g/mol

IUPAC Name

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO3.ClH/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15;/h1-4,8,10H,5,13H2,(H,14,15);1H

InChI Key

LWDRCFDXDKENJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl

solubility

not available

Origin of Product

United States

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